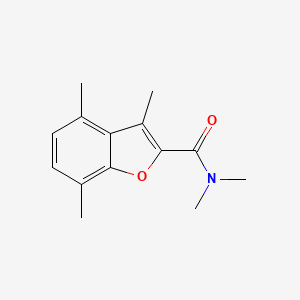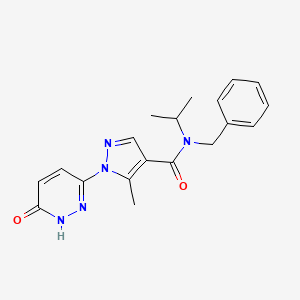![molecular formula C21H18Cl2N2O2 B7547733 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research.
Mecanismo De Acción
DPA-714 binds to 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of various cellular processes, including the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has also been shown to enhance the uptake of cholesterol by mitochondria, which can have implications in various diseases, including Alzheimer's disease.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has also been shown to enhance the uptake of cholesterol by mitochondria, which can have implications in various diseases, including Alzheimer's disease. Additionally, DPA-714 has been shown to modulate the immune response, making it a potential therapeutic agent for various immune-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA-714 in lab experiments is its high affinity for 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide, which allows for the selective modulation of various cellular processes. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo, making it a safe tool for studying 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide. However, one limitation of using DPA-714 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for the use of DPA-714 in scientific research. One potential area of application is in the study of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. DPA-714 has been shown to modulate mitochondrial function and enhance the uptake of cholesterol by mitochondria, which can have implications in these diseases. Additionally, DPA-714 has been shown to modulate the immune response, making it a potential therapeutic agent for various immune-related diseases. Further research is needed to fully understand the potential applications of DPA-714 in these areas.
Métodos De Síntesis
DPA-714 can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-bromo-1-(4-(pyridin-2-ylmethoxy)phenyl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Aplicaciones Científicas De Investigación
DPA-714 has been widely used in scientific research for its ability to selectively bind to 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide. 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to modulate these processes, making it a valuable tool for studying the role of 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide in various diseases.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-19-9-6-16(11-20(19)23)12-21(26)25-13-15-4-7-18(8-5-15)27-14-17-3-1-2-10-24-17/h1-11H,12-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWQDOUOZCORDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

